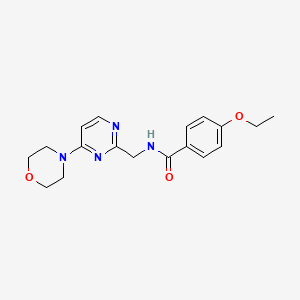
4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar benzamide derivatives has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Agent
This compound has been investigated for its potential as an anti-tubercular agent . It’s part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives designed to combat Mycobacterium tuberculosis . These derivatives have shown significant activity against the bacteria, with inhibitory concentrations (IC50) in the low micromolar range, indicating their potential for further development as anti-tubercular drugs .
Anti-Fibrosis Activity
Another important application is in the field of anti-fibrosis . Pyrimidine derivatives, including those similar to 4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide, have been synthesized and evaluated for their effectiveness against fibrotic diseases . These compounds have shown promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, suggesting their potential as novel anti-fibrotic drugs .
Cytotoxicity Evaluation
The compound has also been evaluated for its cytotoxicity on human cells. This is a crucial step in drug development to ensure that potential therapeutic agents are not toxic to human cells. The derivatives of this compound have been tested on HEK-293 (human embryonic kidney) cells and have been found to be non-toxic, which is a positive indicator for their safety profile .
Molecular Docking Studies
Molecular docking studies: have been conducted to understand the interactions of this compound’s derivatives with biological targets. These studies help in predicting the affinity and activity of the compounds, thereby guiding further modifications to enhance their efficacy .
Synthesis of Novel Heterocyclic Compounds
The compound serves as a building block in the synthesis of novel heterocyclic compounds . These compounds are designed to have potential biological activities and are an important component of medicinal chemistry and chemical biology .
Antimicrobial and Antiviral Activities
While specific studies on 4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide are not directly cited, pyrimidine derivatives are generally known for their antimicrobial and antiviral activities . This suggests that the compound could potentially be explored for these applications as well .
Antitumor Properties
Similarly, pyrimidine derivatives are often investigated for their antitumor properties . The structural features of this compound make it a candidate for the development of new antitumor agents, although specific studies on its antitumor activities are not detailed in the provided sources .
Chemical Biology Research
Lastly, this compound can be utilized in chemical biology research to study the biological processes and pathways. Its derivatives can be used as probes or modulators in various biochemical assays to understand the function of biological molecules .
Eigenschaften
IUPAC Name |
4-ethoxy-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-2-25-15-5-3-14(4-6-15)18(23)20-13-16-19-8-7-17(21-16)22-9-11-24-12-10-22/h3-8H,2,9-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNYGACVLLWUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=NC=CC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[2,5-Dichloro-4-[(E)-1,2,3,3,3-pentafluoroprop-1-enoxy]phenyl]carbamoyl]-2,6-difluorobenzamide](/img/structure/B2873357.png)
![N-{3-[(3-bromophenyl)[(pyridin-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2873361.png)
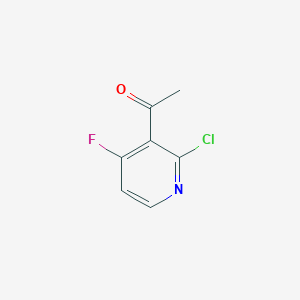

![N-[(2-chlorophenyl)methyl]-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2873364.png)
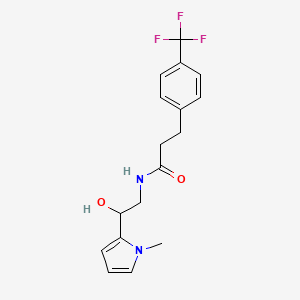
![N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2873368.png)
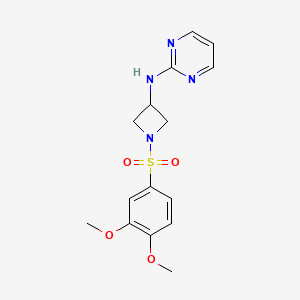
![1-[4-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2873370.png)
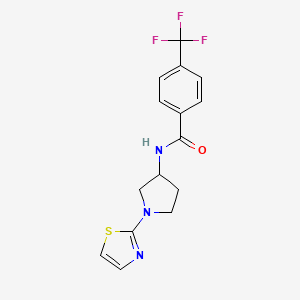
![1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol](/img/structure/B2873372.png)
![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2873373.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2873377.png)